molecular formula C15H10BrN5OS B5804277 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole

Cat. No. B5804277
M. Wt: 388.2 g/mol
InChI Key: KBQJSUPCFHEOFF-UHFFFAOYSA-N
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Description

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole, also known as BMB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzoxazole derivatives and has shown promising results in various biological studies.

Mechanism of Action

The mechanism of action of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole is not yet fully understood. However, it is believed to act by modulating various signaling pathways in the cells, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2.
Biochemical and Physiological Effects:
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole has also been found to enhance the activity of certain enzymes, such as catalase and superoxide dismutase, which play a key role in protecting the body against oxidative damage.

Advantages and Limitations for Lab Experiments

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole has several advantages for laboratory experiments, including its high potency and selectivity towards certain enzymes and signaling pathways. However, its limitations include its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole. One potential area of research is the development of more efficient synthesis methods for 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole and its derivatives. Another area of research is the exploration of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole's potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole and its effects on various biological pathways.

Synthesis Methods

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole can be synthesized through a multi-step process involving the reaction of 4-bromophenylhydrazine with ethyl 2-chloroacetate to form 4-bromophenylhydrazine ethyl ester. This intermediate is then reacted with potassium thiocyanate and chloroacetonitrile to yield the desired product, 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole.

Scientific Research Applications

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole has been extensively studied for its potential therapeutic applications in various fields of research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has the potential to act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN5OS/c16-10-5-7-11(8-6-10)21-14(18-19-20-21)9-23-15-17-12-3-1-2-4-13(12)22-15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQJSUPCFHEOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=NN=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole

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